CC1(C)CC2(CC(C)(C)N1)OCC(CO)O2
.
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol is a complex organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry. This compound falls under the category of spiro compounds, which are characterized by having two or more rings that share a single atom. Its molecular formula is with a molar mass of approximately 229.32 g/mol .
The synthesis of 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol can be achieved through several methods involving the reaction of specific precursors under controlled conditions.
A typical synthesis might involve:
The molecular structure of 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol features a spirocyclic framework that contributes to its stability and reactivity.
The molecular geometry can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the arrangement of atoms and functional groups .
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol can participate in various chemical reactions due to its reactive functional groups.
Typical reagents include:
The mechanism of action for 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol involves its interaction with biological targets such as enzymes and receptors.
The rigid spirocyclic structure enhances binding affinity to target proteins due to:
This mechanism is crucial for its applications in drug design and development .
Understanding the physical and chemical properties of 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol is essential for its practical applications.
Property | Value |
---|---|
Boiling Point | 108 - 110 °C |
Density | 1.117 g/cm³ |
Flash Point | 81 °C |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
These properties indicate its suitability for various applications in synthesis and biological studies .
The applications of 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol span several fields:
Given its structural complexity and reactivity profile, this compound holds promise for further research and application development across various scientific disciplines .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2